2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine
Description
The compound 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine features a fused imidazo[4,5-b]pyridine core substituted at position 2 with a 4-chlorophenyl group and at position 1 with a (3,5-dimethylbenzyl)oxy moiety. The 4-chlorophenyl group is an electron-withdrawing substituent (EWG), which enhances electrophilicity and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(3,5-dimethylphenyl)methoxy]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-14-10-15(2)12-16(11-14)13-26-25-19-4-3-9-23-20(19)24-21(25)17-5-7-18(22)8-6-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSHOEYGHPQANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine (CAS: 339010-06-9) is a member of the imidazo[4,5-b]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18ClN3O
- Molar Mass : 363.84 g/mol
- Synonyms : 2-(4-chlorophenyl)-1-[(3,5-dimethylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine
The biological activity of this compound primarily involves its interaction with various molecular targets:
-
Kinase Inhibition :
- Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant inhibitory activity against Src family kinases (SFKs), which are implicated in cancer progression. For example, compounds similar to this structure have shown submicromolar inhibition against SFK members in glioblastoma models .
- Antiviral Activity :
- Neuroprotective Effects :
Biological Activity Data
Case Study 1: Glioblastoma Treatment
A study evaluated the antiproliferative effects of imidazo[4,5-b]pyridine derivatives on glioblastoma cell lines (U87, U251). The compound demonstrated significant cytotoxicity with IC50 values comparable to established SFK inhibitors. Molecular dynamics simulations revealed that these compounds bind effectively to the ATP-binding site of SFKs, suggesting a mechanism for their inhibitory action .
Case Study 2: Antiviral Screening
In a screening for antiviral agents, certain derivatives of imidazo[4,5-b]pyridine were tested against HIV replication in vitro. Results indicated that compounds with specific substitutions exhibited enhanced potency compared to lead compounds traditionally used in antiviral therapy .
Comparison with Similar Compounds
Comparison with Similar Imidazo[4,5-b]pyridine Derivatives
Compound 23a (UP 116-77)
- Structure: 4-[3-[(4-Chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid .
- Key Features: 4-Chlorophenyl and 6-chloro substituents. 3,3-Dimethylbutanoic acid side chain.
- Activity : Potent thromboxane A2 receptor antagonist (Ki = 6 nM). Shortening the side chain reduces affinity (Ki = 5600 nM for 11b), highlighting the importance of chain length in receptor interactions .
6-(4-Nitrophenoxy)-1H-Imidazo[4,5-b]pyridine Derivatives
- Structure: Substituted at position 6 with a 4-nitrophenoxy group .
- Key Features :
- Nitro group enhances binding to the DprE1 enzyme (tuberculosis target) via interaction with Cys385.
- Activity : Antitubercular activity against M. tuberculosis H37Rv, with nitro groups critical for enzyme inhibition .
2-(4-Chlorophenyl)-1H-Imidazo[4,5-b]pyridine (CAS 952-13-6)
- Structure : Lacks the (3,5-dimethylbenzyl)oxy group at position 1 .
- Key Features :
- Simpler structure with molecular weight 229.67 g/mol.
- Activity : Serves as a scaffold for antitubercular and antimicrobial agents. Synthetic routes involve condensation reactions with aldehydes and reducing agents like Na2S2O4 .
Substituent Effects on Pharmacological Properties
Electron-Withdrawing Groups (EWGs)
- The 4-chlorophenyl group in the target compound and UP 116-77 enhances binding to hydrophobic pockets in target proteins (e.g., thromboxane receptors) .
- In 6-(4-nitrophenoxy) derivatives, the nitro group facilitates covalent interactions with cysteine residues in enzymes .
Bulk and Lipophilicity
- The (3,5-dimethylbenzyl)oxy group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like CAS 952-13-4. This may improve blood-brain barrier penetration or metabolic stability .
- In UP 116-77, the 3,3-dimethylbutanoic acid chain balances hydrophobicity and solubility, critical for oral bioavailability .
Key Research Findings and Implications
- Thromboxane Antagonism: The 4-chlorophenyl moiety is a conserved pharmacophore in thromboxane inhibitors. Bulkier substituents at position 1 (e.g., benzyloxy vs. butanoic acid) may alter receptor binding kinetics .
- Antitubercular Activity: Position 6 substitutions (e.g., nitrophenoxy) are critical for DprE1 inhibition, while position 2 EWGs enhance potency .
- Toxicity Considerations : While heterocyclic amines (e.g., imidazo-pyridines) are associated with mutagenicity in food products , pharmaceutical derivatives are optimized for safety via structural modifications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine to improve yield?
- Methodological Answer :
- Reaction conditions (solvent, temperature, catalyst) significantly influence yields. For example, shows that heating in n-BuOH at 140°C for 4 days under DIPEA catalysis yields imidazopyridine derivatives, but yields vary (7–56% depending on substituents).
- Use chromatographic purification (e.g., preparative HPLC) to isolate isomers and minimize side products, as demonstrated in for structurally similar compounds .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Analyze aromatic proton splitting patterns to confirm substitution positions. For example, reports δ 7.34 (t, J = 9.2 Hz) for protons adjacent to electron-withdrawing groups .
- LC/MS (ESI+) : Confirm molecular weight and purity. highlights the use of LC/MS to validate imidazopyridine derivatives with <5% impurities .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate HOMO-LUMO gaps and charge distribution. supports the use of exact-exchange terms to improve thermochemical accuracy in DFT models .
- Gradient expansions (e.g., Colle-Salvetti formula) refine correlation-energy calculations for heterocyclic systems, as shown in .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) of substituents on the imidazo[4,5-b]pyridine core for biological activity?
- Methodological Answer :
- Compare substituent effects using in vitro assays. demonstrates that imidazo[4,5-c]pyridines exhibit 5–10x higher inotropic activity than imidazo[4,5-b]pyridines due to altered π-π stacking with target receptors .
- Replace the 4-chlorophenyl group with electron-deficient rings (e.g., 3,5-difluorophenyl in ) to enhance target binding via hydrophobic interactions .
Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes. describes synthesizing tert-butyldimethylsilyl-protected intermediates to improve bioavailability in vivo .
- Dose-Response Analysis : Adjust dosing regimens to account for species-specific differences in cytochrome P450 metabolism, as suggested by for cardiotonic agents .
Q. What strategies mitigate synthetic challenges in introducing the 3,5-dimethylbenzyloxy group?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
